molecular formula C17H17BrO6 B11509827 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B11509827
M. Wt: 397.2 g/mol
InChI Key: YCULYGKLZGXTTF-UHFFFAOYSA-N
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Description

3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure This compound features a brominated phenolic moiety, which is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps:

    Bromination: The starting material, 4-hydroxy-5-methoxybenzaldehyde, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.

    Formation of Spirocyclic Intermediate: The brominated product is then reacted with a cyclic ketone, such as cyclohexanone, in the presence of a base like sodium hydroxide or potassium carbonate to form the spirocyclic intermediate.

    Final Cyclization: The intermediate undergoes cyclization under acidic conditions, often using sulfuric acid or hydrochloric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of 3-[(3-formyl-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione.

    Reduction: Formation of 3-[(3-hydroxy-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione.

    Substitution: Formation of 3-[(3-amino-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s brominated phenolic structure is investigated for its potential antimicrobial and antioxidant properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential anti-inflammatory and anticancer activities. The presence of both methoxy and hydroxy groups enhances its interaction with biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with various molecular targets. The brominated phenolic moiety can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxaspiro[5.5]undecane
  • 3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]decane-2,4-dione
  • 3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,5-dione

Uniqueness

The uniqueness of 3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[55]undecane-2,4-dione lies in its spirocyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H17BrO6

Molecular Weight

397.2 g/mol

IUPAC Name

3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H17BrO6/c1-22-13-9-10(8-12(18)14(13)19)7-11-15(20)23-17(24-16(11)21)5-3-2-4-6-17/h7-9,19H,2-6H2,1H3

InChI Key

YCULYGKLZGXTTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)Br)O

Origin of Product

United States

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